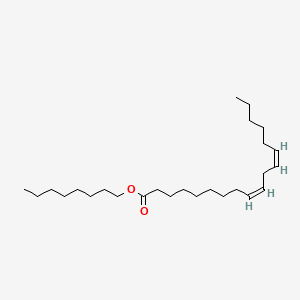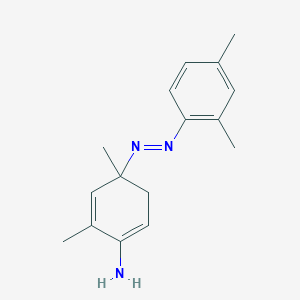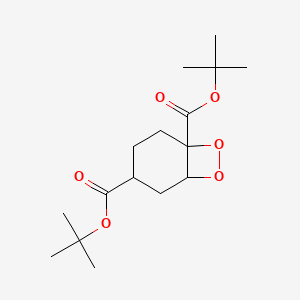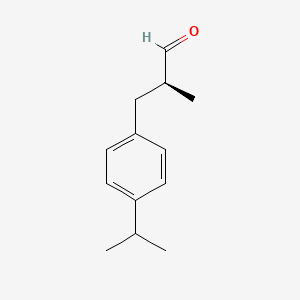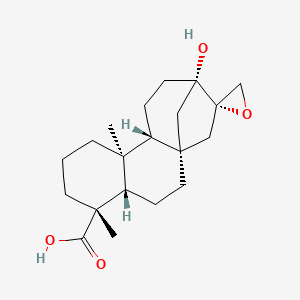
Steviol-16alpha,17-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steviol-16alpha,17-epoxide is a diterpenoid compound derived from steviol, a natural product found in the leaves of the Stevia rebaudiana plant This compound is characterized by an epoxide functional group at the 16alpha and 17 positions of the steviol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Steviol-16alpha,17-epoxide can be synthesized through the epoxidation of steviol. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxide group. The reaction typically occurs under mild conditions, with the steviol substrate dissolved in an appropriate solvent, such as dichloromethane, and the peracid added slowly to the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves microbial transformation. For example, Streptomyces griseus and Cunninghamella bainieri have been used to convert steviol into this compound through biotransformation processes
Chemical Reactions Analysis
Types of Reactions
Steviol-16alpha,17-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various functionalized steviol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of steviol-16alpha,17-epoxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate glucocorticoid receptor signaling, which can influence various cellular processes, including inflammation and metabolism . Additionally, its epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent adducts that may alter protein function and cellular signaling pathways .
Comparison with Similar Compounds
Steviol-16alpha,17-epoxide can be compared to other similar compounds, such as:
Steviol: The parent compound from which this compound is derived.
Isosteviol: A rearranged product of steviol that has a different ring structure and exhibits distinct biological activities.
Gibberellins: Plant hormones that share a similar biosynthetic pathway with steviol.
This compound is unique due to its specific epoxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
114488-79-8 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1'S,2S,4'S,5'R,9'S,10'R,13'S)-13'-hydroxy-5',9'-dimethylspiro[oxirane-2,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]-5'-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-16-6-3-7-17(2,15(21)22)13(16)4-8-18-10-19(23,9-5-14(16)18)20(11-18)12-24-20/h13-14,23H,3-12H2,1-2H3,(H,21,22)/t13-,14-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
BRTPCGPOJBLZMP-ZFSQYJSHSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)([C@]5(C4)CO5)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C5(C4)CO5)O)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



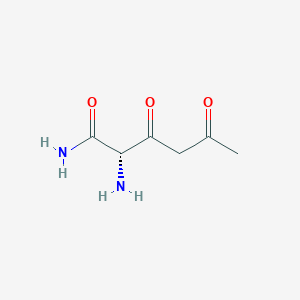
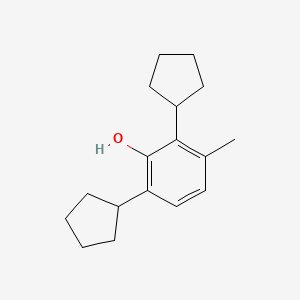
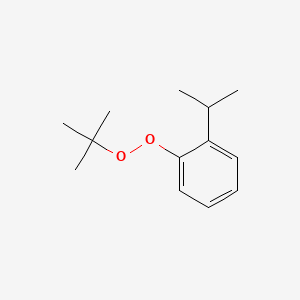
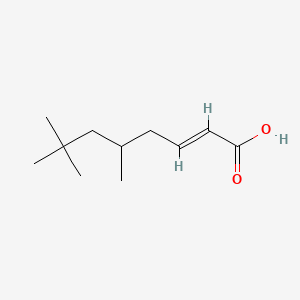
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)

